molecular formula C21H16ClN3 B13578037 N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine

N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine

Cat. No.: B13578037
M. Wt: 345.8 g/mol
InChI Key: MZWYRWGJPAKMJJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the quinazoline core. Quinazoline derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzophenone and 2-chlorobenzyl chloride.

    Formation of Quinazoline Core: The 2-aminobenzophenone undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reaction: The quinazoline core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Gefitinib: Another quinazoline-based drug used to treat non-small cell lung cancer by inhibiting EGFR.

    Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its chlorophenylmethyl group and phenyl group contribute to its unique chemical properties and interactions with molecular targets.

Properties

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine

InChI

InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)14-23-21-17-11-5-7-13-19(17)24-20(25-21)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25)

InChI Key

MZWYRWGJPAKMJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl

Origin of Product

United States

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